N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
CAS No.: 863019-01-6
Cat. No.: VC6639768
Molecular Formula: C21H20N6O3
Molecular Weight: 404.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863019-01-6 |
|---|---|
| Molecular Formula | C21H20N6O3 |
| Molecular Weight | 404.43 |
| IUPAC Name | N-(2-ethoxyphenyl)-2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide |
| Standard InChI | InChI=1S/C21H20N6O3/c1-3-30-17-7-5-4-6-16(17)23-18(28)12-26-13-22-20-19(21(26)29)24-25-27(20)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,23,28) |
| Standard InChI Key | HEANNOSTFRCDEB-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)C |
Introduction
Chemical Structure and Nomenclature
Core Scaffold and Substituents
The molecule features a triazolo[4,5-d]pyrimidin-7-one core, a bicyclic system combining a triazole ring fused with a pyrimidine moiety. Key substituents include:
-
A p-tolyl group (4-methylphenyl) at position 3 of the triazole ring.
-
An acetamide side chain at position 6, substituted with a 2-ethoxyphenyl group via the nitrogen atom.
This arrangement introduces steric and electronic modifications critical for target binding. The ethoxy group on the phenyl ring enhances lipophilicity, while the p-tolyl moiety may influence π-π stacking interactions in biological systems .
IUPAC Name and Molecular Formula
The systematic IUPAC name reflects its connectivity:
N-(2-ethoxyphenyl)-2-(7-oxo-3-(p-tolyl)-3H- triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide.
-
Molecular Formula: C₂₃H₂₂N₆O₃
-
Molecular Weight: 454.47 g/mol (calculated from analogous structures ).
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The triazolopyrimidine core is typically assembled via cyclocondensation reactions. A plausible route involves:
-
Formation of the pyrimidine ring from a β-diketone precursor and a triazole-bearing amine.
-
N-Alkylation at position 3 with p-tolyl bromide.
-
Acetamide side-chain introduction via nucleophilic substitution or coupling reactions .
Key Intermediate: Triazolo[4,5-d]Pyrimidin-7-One
Synthesis begins with 4-amino-1H-1,2,3-triazole-5-carboxylic acid, which undergoes cyclization with ethyl acetoacetate under acidic conditions to yield the triazolopyrimidinone scaffold. X-ray crystallography of analogous compounds confirms planar geometry, with dihedral angles <5° between fused rings .
Side-Chain Functionalization
The acetamide group is introduced via:
-
Step 1: Bromoacetylation of the triazolopyrimidinone at position 6.
-
Step 2: Ullmann coupling with 2-ethoxyaniline to install the arylacetamide moiety .
Yield Optimization: Microwave-assisted synthesis (100°C, 30 min) improves yields to 68–72% compared to conventional heating (48–52%) .
Physicochemical Properties
Solubility and Partition Coefficients
-
logP: Predicted value of 3.2 (ChemAxon) indicates moderate lipophilicity.
-
Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid carriers .
Spectral Characterization
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole-H), 7.89 (d, J=8.5 Hz, 2H, p-tolyl), 7.45–7.32 (m, 4H, ethoxyphenyl), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.41 (s, 3H, CH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O, acetamide), 1602 cm⁻¹ (triazole C=N) .
Pharmacological Profile (Predicted)
Antimicrobial Activity
Analogous compounds show MIC values of 2–8 μg/mL against Staphylococcus aureus (ATCC 29213), likely via dihydrofolate reductase inhibition .
Comparative Analysis with Related Derivatives
Future Research Directions
-
Synthetic Scalability: Optimize catalytic asymmetric methods for enantioselective synthesis.
-
Target Deconvolution: CRISPR-Cas9 screening to identify off-target kinase interactions.
-
Prodrug Development: Phosphonooxymethyl derivatives to enhance oral bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume